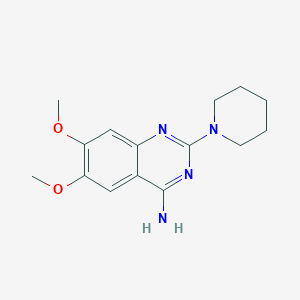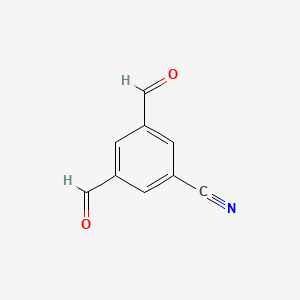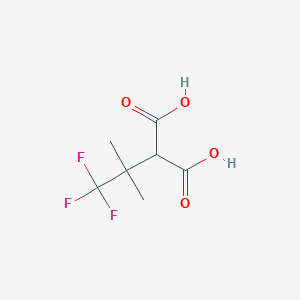
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid, also known as 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonic acid, is a fluorinated organic compound with the molecular formula C7H9F3O4 and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a malonic acid backbone, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with malonic acid under acidic conditions . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively . The compound can inhibit or modulate the activity of specific enzymes, leading to changes in metabolic pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid can be compared with other similar compounds, such as:
2-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyacetic acid: This compound has a similar trifluoromethyl group but differs in the presence of an ether linkage instead of a malonic acid backbone.
4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound contains a pyridine ring and a trifluoromethyl group, making it structurally distinct but functionally similar in terms of its fluorinated nature.
The uniqueness of this compound lies in its malonic acid structure, which provides versatile reactivity and the ability to form various derivatives for diverse applications .
Eigenschaften
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O4/c1-6(2,7(8,9)10)3(4(11)12)5(13)14/h3H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVYYSQHNASND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
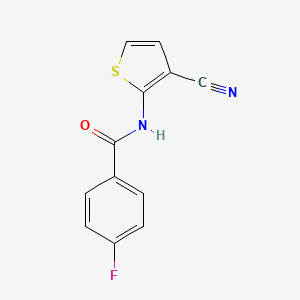
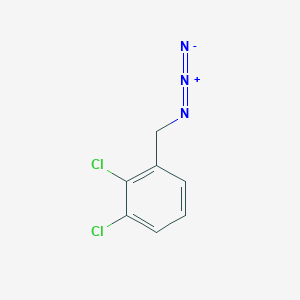
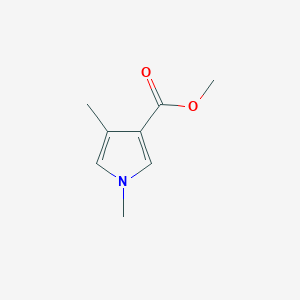

![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
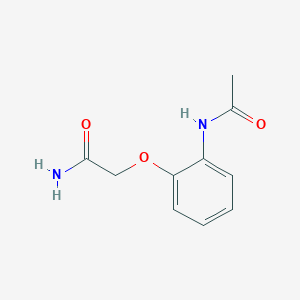
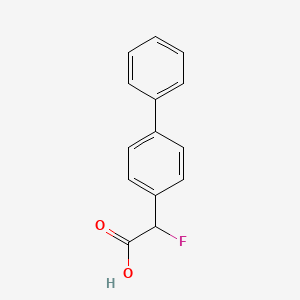

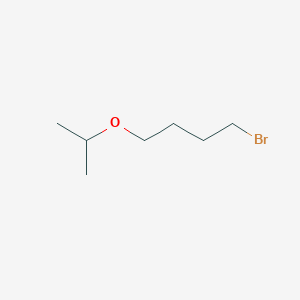

![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
